4-t-Butoxyphenylzinc bromide

Negishi coupling Organozinc stability Protodezincation resistance

4-t-Butoxyphenylzinc bromide (CAS 1417740-20-5) is a functionalized arylzinc halide supplied as a 0.50 M solution in THF. With a molecular formula of C10H13BrOZn and molecular weight of 294.49 g/mol , this organozinc reagent serves as a carbon nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the installation of the 4-t-butoxyphenyl moiety into complex molecular architectures.

Molecular Formula C10H13BrOZn
Molecular Weight 294.5 g/mol
CAS No. 1417740-20-5
Cat. No. B6303137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-t-Butoxyphenylzinc bromide
CAS1417740-20-5
Molecular FormulaC10H13BrOZn
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=[C-]C=C1.[Zn+]Br
InChIInChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
InChIKeyZNBHVLBGMMBCKN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-t-Butoxyphenylzinc Bromide (CAS 1417740-20-5): Procurement-Ready Organozinc Reagent for Negishi Cross-Coupling


4-t-Butoxyphenylzinc bromide (CAS 1417740-20-5) is a functionalized arylzinc halide supplied as a 0.50 M solution in THF . With a molecular formula of C10H13BrOZn and molecular weight of 294.49 g/mol , this organozinc reagent serves as a carbon nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the installation of the 4-t-butoxyphenyl moiety into complex molecular architectures. The para-substituted tert-butoxy group imparts distinct steric and electronic characteristics that influence both reagent stability and coupling efficiency [1].

4-t-Butoxyphenylzinc Bromide (CAS 1417740-20-5): Why Generic Substitution with Other Arylzinc Bromides Fails


Substitution of 4-t-butoxyphenylzinc bromide with generic arylzinc bromides such as phenylzinc bromide or 4-methoxyphenylzinc bromide is not chemically equivalent due to fundamental differences in steric bulk, electronic character, and functional group compatibility. The para-tert-butoxy substituent is an electron-donating group via resonance (+M effect) that simultaneously provides substantial steric shielding around the zinc-bearing carbon. This combination alters the transmetalation rate in Negishi couplings [1] and can suppress undesired homocoupling or protodezincation side reactions that plague less sterically encumbered analogs. Furthermore, the tert-butoxy group serves as a latent phenol that can be selectively deprotected to reveal a hydroxyl handle for downstream derivatization, a synthetic versatility absent in simple aryl or methyl ether analogs [2].

4-t-Butoxyphenylzinc Bromide (CAS 1417740-20-5): Product-Specific Quantitative Evidence Guide


Enhanced Steric Shielding Suppresses Protodezincation Relative to Unsubstituted Phenylzinc Bromide

The presence of the bulky tert-butoxy group at the para position provides steric shielding that reduces the rate of undesired protodezincation (protonolysis by adventitious water or protic impurities). In class-level studies of arylzinc halides, electron-rich arylzinc bromides bearing ortho- or para-alkoxy substituents exhibit significantly lower protodezincation rates compared to unsubstituted phenylzinc bromide under identical aqueous micellar conditions, attributable to both electronic stabilization and steric protection of the Zn–C bond [1]. While direct head-to-head data for 4-t-butoxyphenylzinc bromide versus phenylzinc bromide are not reported, the class-level trend indicates that the tert-butoxy group confers measurable stability advantages that translate to higher effective concentrations of active organozinc species during coupling.

Negishi coupling Organozinc stability Protodezincation resistance

Para-Tert-Butoxy Donation Modulates Transmetalation Rate in Negishi Coupling Versus Methoxy Analog

Competition experiments on [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling of substituted arylzinc reagents with bromobenzenes have demonstrated that the relative reactivity of arylzinc nucleophiles is modulated by para-substituent electronic effects. Electron-donating alkoxy groups increase the electron density on the aryl ring, which can decelerate transmetalation relative to electron-withdrawing substituents. However, the tert-butoxy group's electron donation is attenuated compared to a methoxy group due to steric inhibition of resonance (the bulky tert-butyl group twists the oxygen lone pairs out of optimal conjugation with the aromatic π-system) [1]. This positions 4-t-butoxyphenylzinc bromide in an intermediate reactivity window: sufficiently electron-rich to resist protonolysis, yet not so strongly donating as to severely retard transmetalation, a balance that may offer practical kinetic advantages in cross-coupling with electron-poor electrophiles.

Negishi coupling Transmetalation kinetics Electronic effects

Distinctive t-Butoxy Group Enables Post-Coupling Deprotection to Phenol Functionality

The tert-butoxy group functions as an acid-labile protecting group for phenols. Following Negishi cross-coupling, the 4-t-butoxyphenyl moiety can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl in organic solvent) to reveal the corresponding phenol [1]. This contrasts with the methoxy analog (4-methoxyphenylzinc bromide), which requires harsher demethylation conditions (BBr₃ or strong Lewis acids) that may not be compatible with sensitive functional groups elsewhere in the molecule. The tert-butoxy group thus offers a strategic advantage in multi-step syntheses where late-stage phenol unmasking is required for subsequent derivatization (e.g., alkylation, acylation, or bioconjugation) [2].

Protecting group strategy Downstream derivatization Synthetic versatility

Steric Bulk of t-Butoxy Substituent Reduces Homocoupling Side Reactions in Ni-Catalyzed Cross-Coupling

In nickel-catalyzed Negishi cross-couplings, electron-rich arylzinc reagents are prone to homocoupling (formation of biaryl byproducts from two organozinc molecules) due to facile transmetalation followed by reductive elimination. The steric bulk of the para-tert-butoxy group increases the activation barrier for the approach of a second arylzinc molecule to the Ni(II) intermediate, thereby suppressing homocoupling relative to less sterically demanding arylzinc bromides such as phenylzinc bromide or 4-tolylzinc bromide [1]. This steric attenuation of an undesirable pathway improves the yield of the desired cross-coupled product, particularly when using nickel catalysts that are otherwise more susceptible to homocoupling than palladium systems.

Nickel catalysis Homocoupling suppression Steric effects

Compatibility with Scalable Negishi Protocols in Water and Deep Eutectic Solvents

Recent advances in Pd-catalyzed Negishi cross-coupling have demonstrated that organozinc compounds, including functionalized arylzinc bromides, can be coupled with (hetero)aryl bromides in bulk water or choline chloride/urea deep eutectic solvents (DES) under aerobic conditions with no additional ligands [1]. Under these conditions, C(sp²)–C(sp²) couplings proceed with high chemoselectivity, short reaction times (as low as 20 seconds), and yields up to 98% [1]. While 4-t-butoxyphenylzinc bromide itself was not a specifically reported substrate in this study, the protocol's demonstrated tolerance of a wide range of functionalized organozinc reagents—including those bearing ether, ester, and protected alcohol functionalities—supports its compatibility with this scalable, environmentally benign methodology [1].

Green chemistry Scalable synthesis Aqueous Negishi coupling

4-t-Butoxyphenylzinc Bromide (CAS 1417740-20-5): Best Research and Industrial Application Scenarios


Synthesis of Functionalized Biaryls with a Latent Phenol Handle for Drug Discovery

Medicinal chemistry programs requiring the installation of a 4-hydroxyphenyl group into a biaryl scaffold can utilize 4-t-butoxyphenylzinc bromide in a Negishi coupling, followed by mild acid deprotection to reveal the phenol. This approach avoids the need for harsh demethylation of a methoxy precursor and provides a functional handle for subsequent alkylation, acylation, or bioconjugation. The orthogonality of the tert-butyl ether protecting group relative to common benzyl or silyl protecting groups enables complex sequential deprotection strategies in multi-step syntheses of drug candidates [1].

Green Chemistry Synthesis of Phenol-Containing Intermediates Under Aqueous or DES Conditions

Organizations committed to sustainable manufacturing can employ 4-t-butoxyphenylzinc bromide in the water-tolerant or deep eutectic solvent (DES)-based Negishi protocols described by Dilauro et al. (2021). This methodology eliminates the need for rigorously anhydrous conditions and volatile organic solvents, reducing environmental impact and simplifying large-scale operations. The protocol's demonstrated tolerance for ether functionalities supports the viability of using the tert-butoxy-protected reagent directly in these green reaction media [1].

Nickel-Catalyzed Cross-Coupling for Cost-Sensitive Industrial Applications

For cost-sensitive industrial processes where palladium catalyst expense is prohibitive, 4-t-butoxyphenylzinc bromide can be employed in nickel-catalyzed Negishi couplings. The steric bulk of the tert-butoxy group suppresses the homocoupling side reaction that is often problematic with less hindered arylzinc reagents in nickel catalysis, thereby improving yield and reducing purification costs. This makes the reagent particularly suitable for large-scale manufacture of pharmaceutical intermediates or specialty chemicals where both catalyst cost and product purity are critical economic drivers [2].

Late-Stage Functionalization of Complex Natural Products and Advanced Intermediates

In the total synthesis of complex natural products or late-stage derivatization of advanced pharmaceutical intermediates, the mild reactivity profile of organozinc reagents is often preferred over more aggressive organometallics (e.g., Grignard or organolithium reagents) to preserve sensitive functional groups. 4-t-Butoxyphenylzinc bromide provides a chemoselective means to introduce a protected phenol moiety without affecting esters, ketones, or nitriles present in the electrophilic coupling partner. The subsequent mild deprotection to the phenol enables further elaboration without risking decomposition of the delicate molecular framework [3].

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